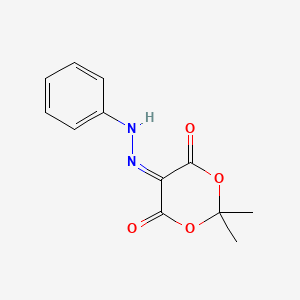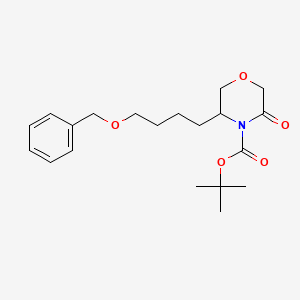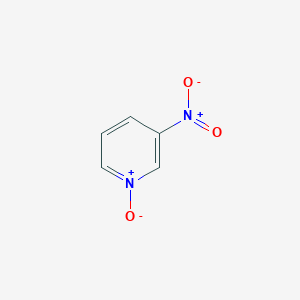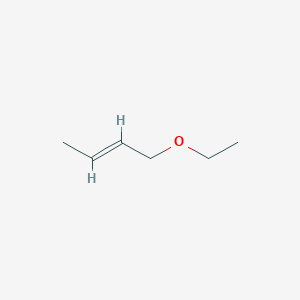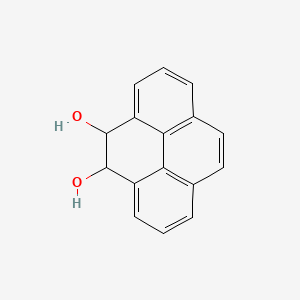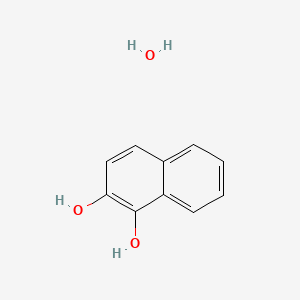
1,2-Naphthalenediol, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthalenediol, monohydrate, also known as 1,2-dihydroxynaphthalene, is an organic compound belonging to the class of naphthols and derivatives. It is characterized by the presence of two hydroxyl groups attached to the first and second positions of the naphthalene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Naphthalenediol can be synthesized through several methods:
Sulfonation Alkali Fusion: This traditional method involves the sulfonation of naphthalene followed by alkali fusion.
Nitration Reduction: Another traditional method involves the nitration of naphthalene followed by reduction.
Biotransformation: This modern method employs microalgae microorganisms, recombinant yeast, and various oxygenase enzymes to convert naphthalene into 1,2-naphthalenediol.
Catalytic Hydroxylation: This method uses strong acids, biological enzymes, or organometallic complexes as catalysts to directly hydroxylate naphthalene.
Industrial Production Methods
Industrial production of 1,2-naphthalenediol typically involves the catalytic hydroxylation method due to its higher yield and lower environmental impact. The use of hydrogen peroxide as an oxidizing agent in the presence of acid catalysts like hydrofluoric acid and antimony pentafluoride is common .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Naphthalenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenediol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenediol derivatives
Substitution: Halogenated or nitrated naphthalenediol derivatives
Applications De Recherche Scientifique
1,2-Naphthalenediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-naphthalenediol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,2-Naphthalenediol can be compared with other similar compounds such as:
1,6-Naphthalenediol: Another dihydroxynaphthalene derivative with hydroxyl groups at the first and sixth positions.
2,6-Naphthalenediol: A compound with hydroxyl groups at the second and sixth positions.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: A tetrahydro derivative with hydroxyl groups at the first and second positions.
Uniqueness
1,2-Naphthalenediol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthalenediol derivatives .
Propriétés
Numéro CAS |
67293-06-5 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
naphthalene-1,2-diol;hydrate |
InChI |
InChI=1S/C10H8O2.H2O/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,11-12H;1H2 |
Clé InChI |
UXGSMPYBIXZPCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)O.O |
Numéros CAS associés |
574-00-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


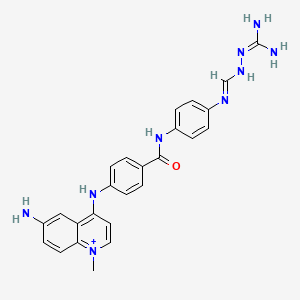
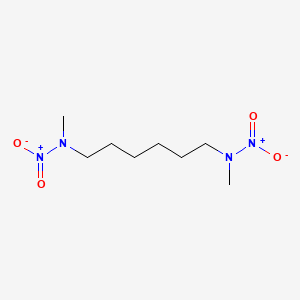

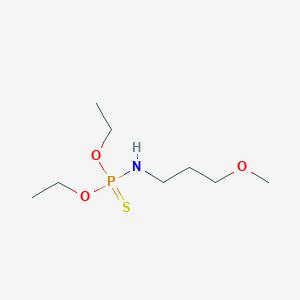
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
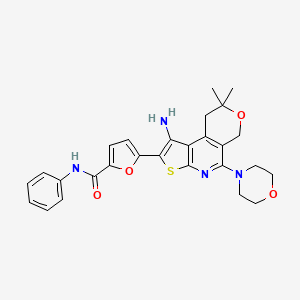
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
